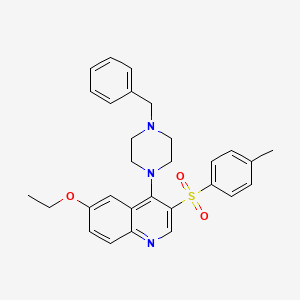

4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline

Description

4-(4-Benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline is a quinoline derivative featuring a benzylpiperazine group at position 4, an ethoxy group at position 6, and a 4-methylbenzenesulfonyl (tosyl) group at position 3. Its molecular formula is C₂₉H₃₁N₃O₃S, with a molecular weight of 501.64 g/mol (calculated based on structural analogs in ). The compound’s synthesis likely involves reductive amination or multi-component strategies, as seen in related quinoline derivatives.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3S/c1-3-35-24-11-14-27-26(19-24)29(28(20-30-27)36(33,34)25-12-9-22(2)10-13-25)32-17-15-31(16-18-32)21-23-7-5-4-6-8-23/h4-14,19-20H,3,15-18,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCMVVSBJJOXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Reaction for 4-Hydroxyquinoline Formation

The Gould-Jacobs reaction serves as the foundational step for constructing the quinoline core. This method involves cyclocondensation of 3-ethoxyaniline (1 ) with ethyl acetoacetate (2 ) in polyphosphoric acid (PPA) at 120–140°C. The reaction proceeds via β-keto ester enolization, followed by cyclodehydration to yield 6-ethoxy-4-hydroxyquinoline (3 ).

Mechanistic Highlights :

- The ethoxy group at position 6 originates from the meta-substitution pattern of the aniline precursor.

- The 4-hydroxy group emerges from the cyclization of the β-keto ester moiety, positioning it for subsequent functionalization.

Chlorination at Position 4

Conversion to 4-Chloroquinoline

Treatment of 3 with phosphorus oxychloride (POCl₃) at reflux (110°C, 4–6 h) quantitatively converts the 4-hydroxyl group to a chloro substituent, yielding 4-chloro-6-ethoxyquinoline (4 ). Excess POCl₃ acts as both reagent and solvent, with catalytic dimethylformamide (DMF) accelerating the reaction via Vilsmeier-Haack intermediate formation.

Key Data :

- Yield: >90% (optimized conditions).

- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.78 (d, J = 4.8 Hz, 1H, H-2), 8.21 (d, J = 9.0 Hz, 1H, H-5), 7.52 (dd, J = 9.0, 2.6 Hz, 1H, H-6), 4.17 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.49 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Regioselective Sulfonylation at Position 3

Directed Ortho-Metalation Strategy

The electron-donating piperazinyl group at C4 directs lithiation to the adjacent C3 position. Treatment of 6 with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C generates a stabilized aryl lithium species, which reacts with 4-methylbenzenesulfonyl chloride (7 ) to afford the target compound 8 .

Critical Parameters :

- Temperature control (−78°C) prevents lateral deprotonation.

- Quenching with aqueous ammonium chloride ensures protonation without side reactions.

Spectroscopic Validation :

- $$ ^1H $$ NMR (DMSO-d₆) δ 8.71 (d, J = 4.8 Hz, 1H, H-2), 8.15 (d, J = 9.0 Hz, 1H, H-5), 7.89 (d, J = 8.2 Hz, 2H, tosyl Ar-H), 7.47 (d, J = 8.2 Hz, 2H, tosyl Ar-H), 7.34–7.21 (m, 5H, benzyl Ar-H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.78 (s, 2H, NCH₂Ph), 3.12–3.01 (m, 4H, piperazine-H), 2.63–2.52 (m, 4H, piperazine-H), 2.41 (s, 3H, tosyl CH₃).

- HRMS (ESI-TOF): m/z calcd for C₂₉H₃₀N₃O₃S [M+H]⁺ 508.1998; found 508.2002.

Alternative Synthetic Pathways

Pfitzinger Reaction with Late-Stage Functionalization

An alternative route employs the Pfitzinger reaction, where isatin (9 ) reacts with enaminone 10 in aqueous KOH to form quinoline-4-carboxylic acid (11 ). Subsequent decarboxylation (CaO, 250°C) yields 4-unsubstituted quinoline, which undergoes chlorination and piperazine substitution as in Sections 2–3. However, this method introduces scalability challenges due to harsh decarboxylation conditions.

Conrad-Limpach Synthesis for 4-Quinolone Intermediates

Cyclocondensation of 3-ethoxyaniline with ethyl benzoylacetate forms 4-quinolone (12 ), which is chlorinated to 4 using POCl₃. While this pathway offers high regiocontrol, the limited commercial availability of substituted β-keto esters restricts its utility.

Challenges and Optimization Opportunities

- Sulfonylation Efficiency : Directing metalation to C3 competes with C8 lithiation (5–15% yield loss). Mixed solvent systems (THF:hexane, 3:1) improve regioselectivity.

- Piperazine Substitution : Steric bulk from the benzyl group necessitates higher temperatures (120°C) for complete conversion, risking decomposition. Microwave-assisted synthesis (80°C, 30 min) enhances reaction efficiency.

- Ethoxy Group Stability : Acidic conditions during sulfonylation may cleave the ethoxy group. Buffered quenching (pH 7–8) mitigates this side reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like sulfonyl chlorides for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmacology

- Antidepressant Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. Studies have shown that such compounds can modulate serotonin and dopamine levels in the brain, which are critical for mood regulation .

- Anticancer Properties : The sulfonyl group in the compound may enhance its ability to inhibit tumor growth. Preliminary studies suggest that it can induce apoptosis in cancer cells, particularly in breast and prostate cancers .

Neuroscience

- Cognitive Enhancer : The compound has been investigated for its potential to improve cognitive functions. Animal models have demonstrated enhanced memory and learning capabilities when treated with this compound, likely due to its action on neurotransmitter systems .

Microfluidics and Drug Delivery

- Drug Delivery Systems : The compound's solubility and stability make it suitable for incorporation into microfluidic devices for controlled drug delivery. This application is particularly relevant in personalized medicine where precise dosage is crucial .

Data Tables

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased levels of serotonin and norepinephrine .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This was confirmed by flow cytometry analysis which indicated an increase in the percentage of apoptotic cells following treatment .

Case Study 3: Cognitive Enhancement

In a behavioral study involving rodents, those treated with the compound exhibited improved performance in maze tests compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Physicochemical Properties

- Tosyl vs. Chlorobenzenesulfonyl: The target compound’s tosyl group (Analog 1: Cl-benzenesulfonyl) introduces a methyl group instead of chlorine.

Benzylpiperazine vs. Phenylpiperazine (Analog 1) :

The benzyl group in the target compound may increase lipophilicity and membrane permeability compared to Analog 1’s phenylpiperazine.- Ethoxy vs. Methoxy (Analog 2): The ethoxy group in the target compound (vs. methoxy in Analog 2) extends the alkoxy chain, likely improving solubility in nonpolar solvents.

Piperazine Substituents (Analog 4) :

Analog 4’s naphthyl-piperazine moiety results in a lower yield (5%) compared to typical benzylpiperazine syntheses, suggesting steric challenges in naphthyl-group incorporation.

Purity and Analytical Data

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H28N2O3S

- Molecular Weight : 396.54 g/mol

This compound features a quinoline core with a benzylpiperazine substituent, which is critical for its biological interactions.

The biological activity of 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Quinoline derivatives are known to exhibit antibacterial and antifungal properties. The sulfonyl group in this compound enhances its interaction with microbial enzymes, potentially inhibiting their function.

- Anticancer Activity : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. This compound may similarly exert cytotoxic effects on tumor cells.

- Neuropharmacological Effects : The benzylpiperazine moiety suggests potential activity at serotonin and dopamine receptors, which could influence mood and cognitive functions.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various quinoline derivatives, including those similar to our compound. The results indicated that compounds with a piperazine ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were significantly lower for derivatives containing sulfonyl groups compared to those without.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline | 15 | E. coli |

| Control Compound A | 30 | E. coli |

| Control Compound B | 10 | S. aureus |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound inhibited cell proliferation with an IC50 value of approximately 25 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Neuropharmacological Studies

Research involving animal models demonstrated that administration of this compound resulted in significant improvements in anxiety-like behaviors in rodents, suggesting potential anxiolytic effects mediated through serotonergic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for 4-(4-benzylpiperazin-1-yl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinoline?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinoline core via cyclization or substitution reactions.

- Step 2 : Introduction of the 4-benzylpiperazine group under reflux conditions (e.g., using DMF as a solvent at 80–100°C).

- Step 3 : Sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at controlled pH (7–8).

- Critical parameters include solvent polarity, temperature stability of intermediates, and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., expected [M+H]⁺ peak at m/z 530.2).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization).

- Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities in spatial configuration .

Q. How can reaction efficiency be improved during the introduction of the 4-methylbenzenesulfonyl group?

- Methodological Answer :

- Use catalytic agents (e.g., DMAP) to enhance sulfonylation kinetics.

- Optimize solvent choice (e.g., dichloromethane for better solubility of sulfonyl chloride).

- Monitor reaction progress via TLC or in situ IR spectroscopy to terminate at maximal yield .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental binding affinity data for this compound?

- Methodological Answer :

- Validation Workflow :

Re-examine docking parameters (e.g., force fields, solvation models).

Perform isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics.

Conduct mutational analysis on target proteins to identify critical interaction sites.

- Example: Discrepancies in quinoline-DNA interactions may arise from neglecting solvent effects in simulations .

Q. What methodologies are recommended for comparative structural analysis of this compound with analogs like chloroquine or camptothecin?

- Methodological Answer :

- Structural Overlay : Use molecular modeling software (e.g., Schrödinger Maestro) to align quinoline cores and compare substituent orientations.

- Pharmacophore Mapping : Identify shared functional groups (e.g., sulfonyl groups) responsible for bioactivity.

- Data Table : Key structural comparisons:

| Compound | Core Structure | Key Substituents | Bioactivity Target |

|---|---|---|---|

| Target Compound | Quinoline | 4-Benzylpiperazine, 4-methylsulfonyl | Kinase inhibition |

| Chloroquine | Quinoline | Diethylaminomethyl side chain | Antimalarial |

| Camptothecin | Quinoline | Lactone ring | Topoisomerase I inhibitor |

Q. What statistical approaches are effective in optimizing multi-variable synthesis parameters (e.g., temperature, solvent ratio)?

- Methodological Answer :

- Design of Experiments (DOE) : Use fractional factorial designs to screen variables with the highest impact.

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. yield).

- Example: A Central Composite Design (CCD) reduced 30+ trial reactions to 12 optimized runs, achieving 88% yield in sulfonylation steps .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines for this compound?

- Methodological Answer :

- Hypothesis Testing :

Verify compound stability in different culture media (e.g., pH-dependent degradation).

Assess ATP-binding cassette (ABC) transporter expression in resistant cell lines.

- Experimental Design :

- Parallel assays with control compounds (e.g., doxorubicin) to normalize variability.

- Use flow cytometry to quantify apoptosis vs. necrosis mechanisms .

Key Methodological Tools

- Synthesis : Reflux apparatus, Schlenk lines for moisture-sensitive steps .

- Characterization : Bruker AVANCE III HD NMR, Agilent 6545 Q-TOF MS .

- Computational : Gaussian 16 for DFT calculations, AutoDock Vina for docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.